molecular formula C13H17Cl2FN2O3S B12391948 LOX-IN-3 (dihydrochloride monohydrate)

LOX-IN-3 (dihydrochloride monohydrate)

Cat. No.: B12391948
M. Wt: 371.3 g/mol
InChI Key: QYKDBLBIYAHJJG-QGUCZYQJSA-N
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Description

LOX-IN-3 (dihydrochloride monohydrate) is a lysyl oxidase inhibitor with oral activity. Lysyl oxidase is an enzyme that plays a crucial role in the crosslinking of collagen and elastin, which are essential for the structural integrity of connective tissues. LOX-IN-3 (dihydrochloride monohydrate) is used primarily in research related to fibrosis, cancer, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LOX-IN-3 (dihydrochloride monohydrate) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods

Industrial production methods for LOX-IN-3 (dihydrochloride monohydrate) are not widely documented. The compound is primarily produced for research purposes, and large-scale industrial production methods may vary depending on the manufacturer. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

LOX-IN-3 (dihydrochloride monohydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LOX-IN-3 (dihydrochloride monohydrate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of LOX-IN-3 (dihydrochloride monohydrate) depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LOX-IN-3 (dihydrochloride monohydrate) is unique due to its high specificity and oral activity, making it a valuable tool in preclinical research. Its ability to inhibit multiple isoforms of lysyl oxidase (LOXL1 and LOXL2) distinguishes it from other inhibitors that may target only a single isoform .

Properties

Molecular Formula

C13H17Cl2FN2O3S

Molecular Weight

371.3 g/mol

IUPAC Name

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine;hydrate;dihydrochloride

InChI

InChI=1S/C13H13FN2O2S.2ClH.H2O/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;;/h1-6,8H,7,9,15H2;2*1H;1H2/b11-6-;;;

InChI Key

QYKDBLBIYAHJJG-QGUCZYQJSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2.O.Cl.Cl

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.O.Cl.Cl

Origin of Product

United States

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